5-bromo-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)furan-2-carboxamide
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Overview
Description
Indole derivatives, which might be structurally similar to the compound you’re asking about, have been found in many important synthetic drug molecules . They have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
Indole is a crystalline colorless compound with specific odors . It’s highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated diverse methodologies for synthesizing and characterizing compounds structurally related to "5-bromo-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)furan-2-carboxamide." For instance, novel approaches in the synthesis of dicationic imidazo[1,2-a]pyridines and their derivatives showcase the utility of bromination and cyclization reactions in generating compounds with potential antiprotozoal applications (Ismail et al., 2004). Similarly, the efficient room temperature copper(I) mediated 5-endo radical cyclisations provide a method for the synthesis of unsaturated pyrrolidinones, indicating the versatility of bromo-enamides in chemical reactions (Clark et al., 1999). These studies underscore the importance of novel synthetic routes for the creation of complex molecular architectures.
Potential Applications
The scientific research surrounding compounds similar to "this compound" extends into the exploration of their potential applications. One area of interest is the development of antiprotozoal agents, where compounds have shown significant in vitro activity against pathogens such as T. b. rhodesiense and P. falciparum, suggesting their potential as therapeutic agents in treating diseases like sleeping sickness and malaria (Ismail et al., 2004). Additionally, the synthesis and reactivity studies of various furan and pyrrolidinone derivatives provide insights into their chemical properties, paving the way for the development of new materials and pharmaceuticals (Jiang et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-bromo-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-2-4-12(5-3-10)19-9-11(8-15(19)20)18-16(21)13-6-7-14(17)22-13/h2-7,11H,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVHKWSPXVVYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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